molecular formula C22H15F4N5O2S B2891780 N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1115925-53-5

N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2891780
CAS No.: 1115925-53-5
M. Wt: 489.45
InChI Key: UIVQQHSOISNRIQ-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide features a triazolo[4,3-a]pyridine core fused with a carboxamide group at position 4. Key structural elements include:

  • 3-Fluorophenyl group: Attached to the triazolo ring, enhancing electronic modulation and binding interactions.
  • Sulfanyl-linked carbamoyl methyl group: A thioether bridge connects a trifluoromethylphenyl carbamoyl moiety, contributing to steric bulk and hydrophobic interactions.
  • Trifluoromethyl (CF₃) group: Enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with kinase inhibitors or enzyme-targeting agents, where triazolo-pyridine scaffolds are frequently employed .

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N5O2S/c23-14-4-3-5-15(10-14)27-20(33)13-8-9-18-29-30-21(31(18)11-13)34-12-19(32)28-17-7-2-1-6-16(17)22(24,25)26/h1-11H,12H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQQHSOISNRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, introduction of the fluorophenyl group, and subsequent functionalization with the oxo and thio groups. Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and various coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights critical structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Impact
Target Compound [1,2,4]triazolo[4,3-a]pyridine - 3-Fluorophenyl
- CF₃-phenyl carbamoyl methyl sulfanyl
Enhanced hydrophobic interactions; potential kinase inhibition
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () [1,2,4]triazolo[4,3-b]pyridazine - 3-Fluorophenyl
- CF₃-phenyl acetamide
Pyridazine core may alter binding kinetics; acetamide vs. carboxamide polarity
5-(3-((tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () Furo[2,3-b]pyridine - 4-Fluorophenyl
- tert-butyl carbamoyl
Reduced CF₃ bulk; tert-butyl may improve solubility
5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () Furo[2,3-b]pyridine - 4-Fluorophenyl
- CF₃-ethyl amino
Amino-CF₃ group enhances membrane permeability
Key Observations:
  • Fluorophenyl Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in –9 may influence target selectivity due to steric and electronic differences .
  • Core Heterocycle: The triazolo[4,3-a]pyridine core (target) vs.
  • Trifluoromethyl Placement: CF₃ groups in the carbamoyl (target) vs. acetamide () or ethylamino () positions modulate electronic effects and steric hindrance .

Biological Activity

The compound N-(3-fluorophenyl)-3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activity. This article delves into its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyridine, with substituents that include a 3-fluorophenyl group and a trifluoromethyl group. These structural elements are significant as they influence the compound's lipophilicity, reactivity, and overall biological activity.

Structural Formula

The molecular formula can be summarized as follows:

  • Molecular Formula : C₁₅H₁₄F₃N₅OS
  • Molecular Weight : Approximately 363.36 g/mol

Key Functional Groups

  • Triazole Ring : Known for its role in various biological activities.
  • Fluorinated Aromatic Rings : Enhance lipophilicity and may improve binding affinity to biological targets.
  • Thiocarbamoyl Group : Imparts unique reactivity and potential for interaction with biomolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, derivatives containing trifluoromethyl groups have shown significant activity against antibiotic-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of both fluorine substituents is believed to enhance the compound's ability to disrupt bacterial cell functions.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
Control (Vancomycin)1.0MRSA
Compound A (similar structure)0.78E. faecalis
Compound B (triazole derivative)0.5S. aureus

Anticancer Activity

Compounds containing the triazole moiety have been investigated for their anticancer properties. Research indicates that such compounds can inhibit DNA synthesis by interacting with key cellular components, leading to reduced proliferation of cancer cells . The specific mechanisms often involve interference with topoisomerase enzymes and other critical pathways in cell division.

Toxicity Studies

In vitro studies on human embryonic kidney cells have shown that while these compounds exhibit potent antimicrobial activity, they also maintain a favorable selectivity index, indicating low toxicity to human cells . This characteristic is crucial for the development of therapeutic agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Macromolecular Synthesis : Similar compounds have demonstrated the ability to inhibit protein and nucleic acid synthesis in bacterial cells.
  • Biofilm Disruption : Studies indicate that certain derivatives can effectively disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against chronic infections .
  • Targeting Enzymatic Pathways : The interaction with enzymes involved in DNA replication and repair could explain the observed anticancer effects .

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